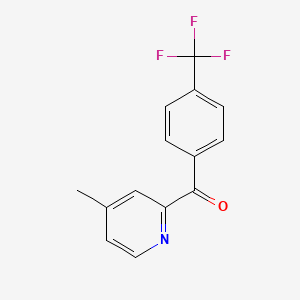
4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine
描述
4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine is a chemical compound that belongs to the pyridine family. It is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a pyridine ring. This compound is known for its yellow crystalline appearance and is commonly used in various fields of research, including medical, environmental, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine typically involves the coupling of 4-methyl-2-pyridinyl with 4-(trifluoromethyl)phenylmethanone. This process can be catalyzed by palladium (Pd) catalysts under specific reaction conditions. The reaction generally requires a base, such as potassium carbonate (K2CO3), and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity levels .
化学反应分析
Types of Reactions
4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
作用机制
The mechanism of action of 4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-Methyl-4-(4-trifluoromethylbenzoyl)pyridine
- 4-Methyl-2-(4-fluorobenzoyl)pyridine
- 4-Methyl-2-(4-chlorobenzoyl)pyridine
Uniqueness
4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and electron-withdrawing capability, making it a valuable building block in various chemical syntheses and applications.
属性
IUPAC Name |
(4-methylpyridin-2-yl)-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-6-7-18-12(8-9)13(19)10-2-4-11(5-3-10)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFWOHQNGKDEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-one](/img/structure/B1421407.png)
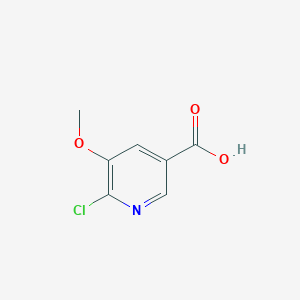
![Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride](/img/structure/B1421409.png)
![5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole](/img/structure/B1421413.png)

![8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)-](/img/structure/B1421420.png)
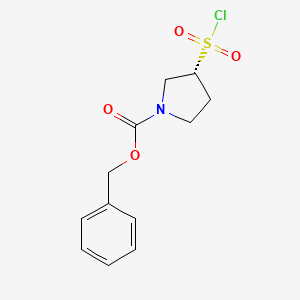
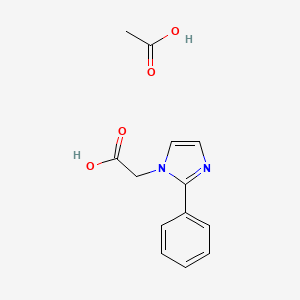


![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}propanamide](/img/structure/B1421426.png)
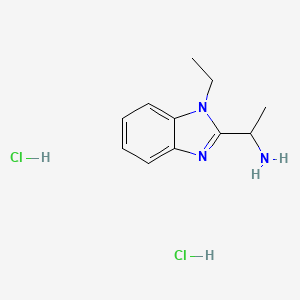
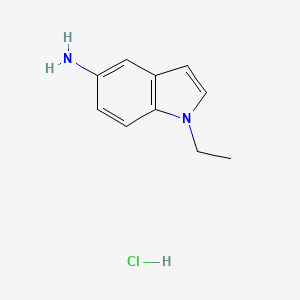
![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B1421429.png)
